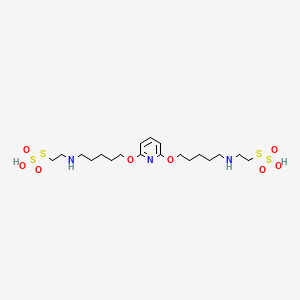
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid is a heterocyclic compound with a pyridine ring structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of both hydroxyl and sulfonic acid groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid can be achieved through several methods. One common method involves the condensation of ethyl acetoacetate with 2-cyano-N-(substituted phenyl)ethanamides using microwave-assisted chemistry . The reaction conditions typically include the use of a solvent such as ethanol and a base like potassium hydroxide. The reaction mixture is heated under microwave irradiation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of microwave-assisted synthesis can be scaled up for industrial production, ensuring high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and dyes.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the manufacture of dyes, pigments, and stabilizers for polymers and varnishes.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid involves its interaction with various molecular targets and pathways. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The compound’s ability to undergo various chemical reactions also contributes to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Hydroxy-4-methyl-2-oxo-1-phenyl-1,2-dihydropyridine-3-carbonitrile
- Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Uniqueness
2-Hydroxy-4-methyl-6-oxo-1,6-dihydropyridine-3-sulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
37678-74-3 |
|---|---|
Formule moléculaire |
C6H7NO5S |
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
2-hydroxy-4-methyl-6-oxo-1H-pyridine-3-sulfonic acid |
InChI |
InChI=1S/C6H7NO5S/c1-3-2-4(8)7-6(9)5(3)13(10,11)12/h2H,1H3,(H2,7,8,9)(H,10,11,12) |
Clé InChI |
XWASWCWCBJRUMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=C1S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















